molecular formula C8H13F2NO3 B2586305 4,4-Difluoro-3-morpholinobutanoic acid CAS No. 2172547-39-4

4,4-Difluoro-3-morpholinobutanoic acid

Cat. No. B2586305
M. Wt: 209.193
InChI Key: TUJQSTIBYQIALE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Difluoro-3-morpholinobutanoic acid is a chemical compound with the CAS Number: 2172547-39-4 . It has a molecular weight of 209.19 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The Inchi Code for 4,4-Difluoro-3-morpholinobutanoic acid is 1S/C8H13F2NO3/c9-8(10)6(5-7(12)13)11-1-3-14-4-2-11/h6,8H,1-5H2,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Morpholine Derivatives as Fluorinating Agents

Olivier Mahé and J. Paquin (2013) discussed Morpholinodifluorosulfinium Tetrafluoroborate (XtalFluor-M®), a derivative of morpholine, highlighting its application as a deoxofluorinating agent. The compound shows partial solubility in several organic solvents and reacts violently with water, indicating its potential in synthetic chemistry for introducing fluorine atoms into organic molecules under controlled conditions. It requires careful handling due to its toxic nature and reactivity with skin and mucous membranes (Mahé & Paquin, 2013).

Impact on Biological Lipid Monolayers

In a study by N. Ghosh, Subhadip Roy, and J. A. Mondal (2022), the interaction of biological lipid monolayers with perfluorinated compounds, including morpholine derivatives, was investigated using interface-selective vibrational spectroscopy. This research sheds light on how perfluoro compounds, like perfluoroheptanoic acid (PFHA), disrupt lipid monolayers, affecting their structure and electric field at the interface. The findings indicate the significant impact of fluorinated compounds on biological membranes, which could have implications for understanding their bioaccumulation and toxicity (Ghosh, Roy, & Mondal, 2022).

Enhanced Stability and Selectivity in Fluorination

A. L’Heureux and colleagues (2010) developed aminodifluorosulfinium salts, including morpholinodifluorosulfinium tetrafluoroborate (XtalFluor-M), highlighting their advantages over traditional fluorinating agents such as DAST and Deoxo-Fluor. These reagents offer enhanced thermal stability, ease of handling, and selectivity, making them valuable tools for converting alcohols to alkyl fluorides and carbonyls to gem-difluorides without generating corrosive by-products (L’Heureux et al., 2010).

Catalytic Applications in Organic Synthesis

The use of morpholine and its derivatives in catalyzing organic reactions has been demonstrated by Shi-Kai Xiang and colleagues (2011) who developed a morpholine-catalyzed direct C3 alkenylation of indoles. This reaction employs a simple and accessible morpholine derivative as an efficient catalyst, showcasing the versatility of morpholine in facilitating oxidative dehydrogenative reactions. This represents a practical approach with potential applications in pharmaceutical and organic synthesis (Xiang et al., 2011).

Safety And Hazards

The safety information for 4,4-Difluoro-3-morpholinobutanoic acid indicates that it should be handled with care to avoid raising dust . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

4,4-difluoro-3-morpholin-4-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO3/c9-8(10)6(5-7(12)13)11-1-3-14-4-2-11/h6,8H,1-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJQSTIBYQIALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CC(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Difluoro-3-morpholinobutanoic acid

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